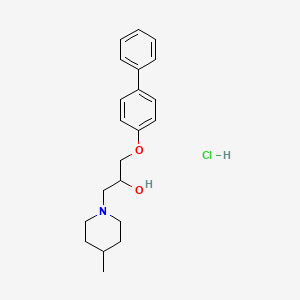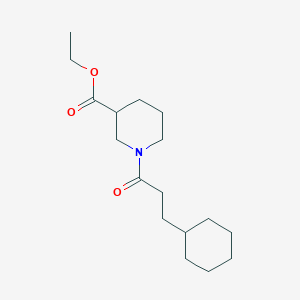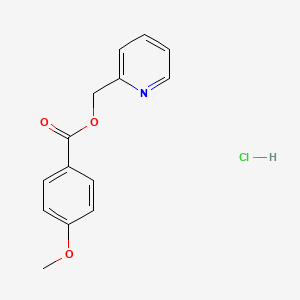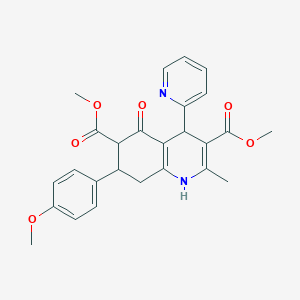![molecular formula C17H26N2O2 B4055297 2-[4-(2,5-dimethylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B4055297.png)
2-[4-(2,5-dimethylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine
Vue d'ensemble
Description
2-[4-(2,5-dimethylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.199428076 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Pharmacology and Chemical Synthesis
Neurokinin-1 Receptor Antagonist : A study reported the development of a water-soluble, orally active neurokinin-1 receptor antagonist, emphasizing the significance of such compounds in clinical applications related to emesis and depression (Harrison et al., 2001). The research illustrates how modifications to chemical structures can result in significant therapeutic potential.
Aminocarbonylation Reactions : Research on dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations highlights the utility of specific organic compounds in synthesizing aryl amides, which are valuable in various chemical synthesis processes (Wan et al., 2002). This demonstrates the role of specific chemical structures in facilitating complex organic reactions.
Electroluminescence in Organic Compounds : A study focused on the synthesis and electroluminescence properties of an organic europium complex, shedding light on the application of certain organic compounds in developing materials for red electroluminescent devices (Gao et al., 2003). This research area explores the intersection of organic chemistry and materials science, particularly in the context of electronic devices.
Antimicrobial and Hemolytic Activities : Investigation into the synthesis, antimicrobial evaluation, and hemolytic activity of specific acetamide derivatives provides insights into the pharmacological potential of morpholinyl compounds. The study found that certain derivatives exhibit significant antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Gul et al., 2017).
Propriétés
IUPAC Name |
[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-(2,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-5-6-14(2)16(11-13)17(20)19-9-10-21-15(12-19)7-8-18(3)4/h5-6,11,15H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIPGTSNCJWNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCOC(C2)CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butan-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B4055241.png)
![2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B4055255.png)
![N-(3,4-dimethylphenyl)-2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4055262.png)
![4-methyl-3-nitro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4055264.png)
![2-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-1,2-oxazinane](/img/structure/B4055272.png)

![2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol](/img/structure/B4055286.png)
![5-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4055293.png)

![N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide](/img/structure/B4055313.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4055321.png)

![3-({[(4-sec-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4055340.png)
